4,14-Retro-retinol

Beschreibung

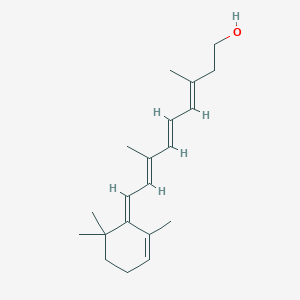

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3E,5E,7E,9Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-2-en-1-ylidene)nona-3,5,7-trien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-12,21H,7,13-15H2,1-5H3/b8-6+,16-11+,17-9+,19-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSSYLJSLZBNKE-YIAYGWAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(C1=CC=C(C)C=CC=C(C)CCO)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=CCCC(/C1=C/C=C(\C)/C=C/C=C(\C)/CCO)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80418821 | |

| Record name | 4,14-Retro-retinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80418821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16729-22-9 | |

| Record name | 4,14-Retro-retinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80418821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of 4,14 Retro Retinol

Retinol (B82714) as the Primary Precursor

The biosynthesis of 4,14-retro-retinol originates from its essential precursor, all-trans-retinol. iarc.frresearchgate.net This was definitively established through studies utilizing trace-labeling techniques, which identified 14-hydroxy-4,14-retro-retinol as a direct biosynthetic product in lymphoblastoid cells cultured in the presence of a [3H]retinol-RBP complex. iarc.fr These findings confirm that retinol is the foundational molecule from which this distinct class of retro-retinoids is derived. The conversion of retinol to this compound represents a significant metabolic pathway, separate from the pathway that leads to retinoic acid, and is particularly active in specific cell types like lymphocytes. iarc.frresearchgate.net

Enzymatic Mechanisms of Formation

The formation of this compound from retinol is a multi-step enzymatic process. Key to this transformation is the activity of retinol dehydratase and the intermediate formation of anhydroretinol.

Role of Retinol Dehydratase Activity

The synthesis of this compound is catalyzed by retinol dehydratase activity. benchchem.com This enzymatic action is crucial for the formation of the characteristic retro-polyene structure. The proposed mechanism involves the transfer of a sulfo group to retinol to form retinyl sulfate (B86663). The subsequent loss of the sulfate group generates a carbocationic intermediate. acs.org This intermediate then rearranges within the enzyme's active site, leading to the formation of anhydroretinol through the loss of a proton. acs.org While the precise identity of the vertebrate enzymes responsible for producing retro-retinoids remains under investigation, their activity has been clearly demonstrated in various cell lines, including lymphocytes, fibroblasts, and epithelial cells. benchchem.comacs.org

Biosynthesis from Anhydroretinol

Anhydroretinol, a retinol derivative with a retro structure, is not only a product of retinol metabolism but also serves as a key intermediate in the biosynthesis of this compound. cambridge.orgresearchgate.net Anhydroretinol is produced in activated human B lymphocytes and certain insect cell lines. researchgate.net While anhydroretinol can act as a reversible inhibitor of retinol and this compound dependent effects, its formation is a critical step in the pathway. researchgate.net The conversion of anhydroretinol to this compound involves a hydration step, although the specific enzymes catalyzing this reaction are not yet fully characterized. It is hypothesized that the formation of 4,14-HRR may proceed through the epoxidation of the 13,14-double bond of retinol. columbia.edu

Downstream Metabolic Fates and Transformations

Once formed, this compound can undergo further metabolic transformations, primarily through esterification for storage or oxidative metabolism for degradation and excretion.

Esterification to Palmitate Esters via Retinol Acyltransferase (LRAT)

For cellular storage, this compound can be converted into palmitate esters. benchchem.com This esterification is carried out by Lecithin (B1663433):retinol acyltransferase (LRAT), the primary enzyme responsible for the formation of retinyl esters from retinol. benchchem.comnih.govnih.gov LRAT catalyzes the transfer of a fatty acyl group from lecithin to the hydroxyl group of the retinoid. nih.gov This process allows the cell to store the active metabolite in a less polar form within lipid droplets. The esterification of this compound to its palmitate ester is a key regulatory step in controlling its intracellular concentration and availability.

Oxidative Metabolism by Cytochrome P450 Enzymes (e.g., CYP26) to Polar Metabolites

The catabolism of this compound involves oxidative metabolism by cytochrome P450 enzymes, particularly members of the CYP26 family. benchchem.com These enzymes are well-known for their role in the degradation of retinoic acid and other retinoids. core.ac.ukmdpi.com The oxidation of this compound by CYP26 enzymes leads to the formation of more polar metabolites, such as 13,14-dihydroxyretinol (B135751). benchchem.com This hydroxylation reaction increases the water solubility of the compound, facilitating its eventual excretion from the body. This metabolic pathway ensures the clearance of the active retro-retinoid, preventing its accumulation and potential toxicity.

Formation of 13,14-Dihydroxyretinol

The metabolic fate of this compound includes its conversion into more polar metabolites. One such key metabolite is 13,14-dihydroxyretinol (DHR).

Research Findings:

Studies involving the administration of retinol to mice have shown the presence of 13,14-dihydroxyretinol in the liver, detected alongside 14-HRR and anhydroretinol. nih.gov

It has been reported that cytochrome P450 26 enzymes are involved in the degradation of 14-HRR, leading to the formation of polar metabolites, which include 13,14-dihydroxyretinol. benchchem.com

The detection of all-trans-13,14-dihydroxy-retinol has also been noted in lymphoblastoma 5/2 cells that were treated with retinol. nih.gov

Table 1: Metabolic Formation of 13,14-Dihydroxyretinol

| Precursor Compound | Enzyme Family | Resulting Metabolite | Cell/Tissue Type | Citation |

|---|---|---|---|---|

| This compound (14-HRR) | Cytochrome P450 26 | 13,14-Dihydroxyretinol | General Metabolism | benchchem.com |

| Retinol | Not Specified | 13,14-Dihydroxyretinol | Mouse Liver | nih.gov |

Metabolic Interplay with Other Retinoids

The metabolism of this compound is distinct from that of other major retinoids, highlighting its unique biological role. Its formation from various precursors and its differential pathway compared to the canonical retinoid, all-trans-retinoic acid, underscore its specific place in vitamin A metabolism.

Differential Metabolic Pathways Compared to All-trans-Retinoic Acid

The metabolic pathways of this compound and all-trans-retinoic acid (ATRA) are fundamentally different in terms of their enzymatic processes, chemical end-products, and subsequent biological signaling mechanisms.

ATRA Pathway: The canonical pathway to ATRA involves the sequential oxidation of retinol, first to retinaldehyde and then to all-trans-retinoic acid. dovepress.com This process creates a carboxylic acid end group, which is crucial for its function. nih.gov ATRA primarily functions by binding to nuclear retinoic acid receptors (RARs), which in turn regulate gene transcription. benchchem.combiorxiv.org

This compound Pathway: In contrast, this compound is a non-acidic metabolite of retinol. pnas.org Its structure lacks the terminal carboxylic group that is essential for the binding and activation of nuclear RARs. nih.gov Consequently, its biological activity is not mediated by nuclear receptors but through cytoplasmic signaling pathways. columbia.edubenchchem.com Studies in mice have demonstrated that administration of 14-HRR does not result in the formation of acidic metabolites like retinoic acid. nih.gov

Table 2: Comparison of Metabolic Pathways

| Feature | This compound | All-trans-Retinoic Acid (ATRA) | Citations |

|---|---|---|---|

| Precursor | Retinol, Anhydroretinol | Retinol | nih.govdovepress.com |

| Key Metabolic Step | Formation of retro-retinoid structure | Oxidation to a carboxylic acid | nih.govdovepress.com |

| Chemical Nature | Non-acidic alcohol | Carboxylic acid | nih.govpnas.org |

| Signaling Mechanism | Cytoplasmic signaling | Nuclear receptor (RAR) activation | nih.govcolumbia.edubenchchem.com |

| Metabolized to Acidic Forms | No | Is the primary acidic form | nih.gov |

Formation from Retinol in Keratinocytes

Keratinocytes, the primary cells of the epidermis, are a key site for the metabolism of retinol into this compound.

Research Findings:

Topical application of retinol onto mouse skin results in the significant formation of 14-hydroxy-4,14-retro-retinol (14-HRR), where it was identified as the predominant polar metabolite. nih.gov This demonstrates that keratinocytes possess the enzymatic machinery to convert retinol into 14-HRR. nih.gov

The synthesis of 14-HRR from all-trans-retinol has also been confirmed to occur in the human epidermis. umich.edu

In ex vivo skin models, it has been observed that retinol is converted to 14-HRR, with this metabolite accounting for 32–39% of the conversion products in the epidermis and dermis. benchchem.com

Metabolism of Retinyl Propionate (B1217596) to this compound

Retinyl propionate, a retinyl ester, serves as a precursor to this compound through a multi-step metabolic process in the skin.

Research Findings:

Studies using ex vivo human skin models have shown that retinyl propionate (RP) has high penetration levels. worktribe.comnih.gov

Within the viable epidermis and dermis, RP is primarily metabolized (hydrolyzed) into retinol (ROL). worktribe.comnih.govresearchgate.net

This newly formed retinol is then subject to further metabolic processes, including esterification to retinyl palmitate and conversion into the inactive retinoid 14-hydroxy-4,14-retro-retinol (14-HRR). biorxiv.orgworktribe.comnih.govresearchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | 14-HRR |

| 13,14-Dihydroxyretinol | DHR |

| All-trans-Retinoic Acid | ATRA |

| Anhydroretinol | AR |

| Retinal | - |

| Retinaldehyde | - |

| Retinol | ROL |

| Retinyl Palmitate | RPalm |

| Retinyl Propionate | RP |

Molecular and Cellular Mechanisms of Action

Non-Canonical Retinoid Signaling Pathway

The signaling paradigm of 4,14-retro-retinol deviates significantly from the classical genomic pathway utilized by other retinoids like all-trans-retinoic acid (atRA). This non-canonical pathway is characterized by its initiation in the cytoplasm or at the cell membrane, leading to rapid cellular responses that are independent of new gene transcription.

Cytoplasmic or Membrane-Site Activity

Evidence strongly suggests that retro-retinoids, including this compound, exert their biological functions within the cytosolic compartment of the cell. nih.gov This mode of action is a departure from the nuclear-centric activity of canonical retinoids. The lipophilic nature of these molecules allows them to interact with components at the cell membrane or within the cytoplasm, initiating a cascade of signaling events. This cytoplasmic or membrane-level activity is a key feature of the non-canonical retinoid signaling pathway. nih.gov The actions of retro-retinoids are likened to other small lipophilic second messengers, such as diacylglycerol or ceramide, which also function in the cytoplasmic realm. nih.gov

Distinction from Nuclear Receptor-Mediated Signaling (e.g., Retinoic Acid Receptors and Retinoid X Receptors)

The primary distinction between the signaling of this compound and classical retinoids lies in the involvement of nuclear receptors. All-trans-retinoic acid and other active retinoids typically bind to and activate members of the nuclear receptor superfamily, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). frontiersin.org This ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs), thereby modulating gene transcription. frontiersin.org

In stark contrast, the signaling pathway of this compound is independent of these nuclear receptors. Studies have shown that the biological effects of retro-retinoids are not blocked by antagonists of RARs, providing strong evidence for a distinct mechanism of action. This non-nuclear pathway underscores a paradigm shift in understanding retinoid biology, challenging the long-held belief that all retinoid effects are mediated through the RAR/RXR family of nuclear transcription factors. nih.gov In fact, 14-hydroxy-4,14-retro-retinol, a closely related and biologically active metabolite, is considered a third intracellular messenger molecule derived from retinol (B82714), separate from retinoic acid and retinal, further highlighting its unique signaling role. nih.govcolumbia.edunih.gov

Intracellular Target Interactions

Within the cytoplasm, this compound interacts with specific molecular components to elicit its cellular effects. These interactions are central to its non-canonical signaling pathway and its ability to influence fundamental cellular processes.

Binding to Cytoplasmic Receptors

The actions of this compound are believed to be mediated through binding to specific cytoplasmic receptors. While the precise identity of these receptors is still under investigation, their existence is strongly suggested by the specific and reproducible biological effects of retro-retinoids. The hypothesis is that a shared receptor may be the target for both the growth-promoting 14-hydroxy-4,14-retro-retinol and its antagonist, anhydroretinol. nih.govcolumbia.edu The characterization of this putative receptor is a key area of ongoing research to fully elucidate the molecular basis of retro-retinoid signaling.

Influence on Cytoskeletal Reorganization, Specifically F-actin

A significant and well-documented intracellular target of retro-retinoid signaling is the actin cytoskeleton, specifically filamentous actin (F-actin). nih.gov F-actin is a critical component of the cell's structural framework, involved in maintaining cell shape, motility, and intracellular transport.

Research has demonstrated that retro-retinoids can induce profound reorganization of the F-actin network. nih.gov For instance, the retro-retinoid anhydroretinol, which antagonizes the effects of 14-hydroxy-4,14-retro-retinol, triggers a dramatic rearrangement of F-actin as an early event in apoptosis. nih.gov This reorganization is characterized by the appearance of short, thick, stick-like, and punctate F-actin structures, as well as membrane ruffling. nih.gov Conversely, 14-hydroxy-4,14-retro-retinol can reverse these effects, indicating that F-actin is a common regulatory site for this class of retinoids. nih.gov This dynamic interplay with the actin cytoskeleton highlights a crucial mechanism by which this compound and related compounds can influence cell behavior and fate.

Table 1: Effects of Retro-retinoids on F-actin and Cell Fate

| Compound | Effect on F-actin | Cellular Outcome | Reference |

| Anhydroretinol (AR) | Induces reorganization into short, thick, punctate structures; membrane ruffling. | Triggers growth arrest and apoptosis. | nih.gov |

| 14-Hydroxy-4,14-retro-retinol (14-HRR) | Reverses the effects of AR on F-actin. | Promotes cell growth and survival. | nih.gov |

Signal Transduction Cascades

The binding of this compound to its cytoplasmic targets initiates a cascade of intracellular signaling events. While the complete picture of these cascades is still emerging, evidence points towards the involvement of protein kinases.

The observation that the protein tyrosine kinase inhibitor herbimycin A can prevent apoptosis induced by anhydroretinol strongly implicates the involvement of a tyrosine kinase-dependent signaling pathway in retro-retinoid action. nih.govnih.gov This suggests that the binding of retro-retinoids to their putative cytoplasmic receptors can lead to the activation or inhibition of specific tyrosine kinases. These kinases, in turn, would phosphorylate downstream effector proteins, propagating the signal and ultimately leading to the observed cellular responses, such as the reorganization of the actin cytoskeleton and the regulation of cell growth and death. The identification of the specific kinases and their substrates in the this compound signaling pathway is a critical next step in understanding its mechanism of action.

Table 2: Summary of Key Molecular and Cellular Actions of this compound

| Mechanism | Details | Reference |

| Signaling Pathway | Non-canonical, initiated in the cytoplasm or at the cell membrane. | nih.govnih.gov |

| Receptor Interaction | Binds to putative cytoplasmic receptors, distinct from nuclear RARs and RXRs. | columbia.edu |

| Intracellular Target | Influences the reorganization of the F-actin cytoskeleton. | nih.gov |

| Signal Transduction | Implicated in the activation of protein tyrosine kinase cascades. | nih.govnih.gov |

Role as a Second Messenger Molecule

14-Hydroxy-4,14-retro-retinol (14-HRR) has been identified as a third intracellular second messenger molecule derived from retinol, alongside the well-known retinal and retinoic acid. nih.govnih.govdocumentsdelivered.com Its discovery challenged the existing paradigm that the biological functions of retinoids, outside of vision, were mediated solely through nuclear transcription factors like the retinoic acid receptors. nih.gov

The action of retro-retinoids such as 14-HRR occurs in the cytoplasmic realm, influencing signal transduction from a cytoplasmic or membrane-level site. nih.govsemanticscholar.org This mode of action is comparable to other small lipophilic second messengers. nih.gov The evidence for its second messenger role is supported by several key findings:

It is a metabolite of retinol, produced by various cell lines including B lymphocytes, fibroblasts, and leukemia cells. nih.govnih.gov

It mediates specific biological effects, namely the control of cell growth and survival, at concentrations significantly lower than its precursor, retinol. columbia.edu

Its signaling pathway is distinct from that of retinoic acids. nih.govmdpi.com

This positions 14-HRR as a crucial signaling molecule that translates the presence of retinol into a direct cytoplasmic response regulating cellular life and death. nih.gov

Agonist-Antagonist Relationship with Anhydroretinol (AR)

The biological activities of 14-hydroxy-4,14-retro-retinol (14-HRR) are closely intertwined with another retro-retinoid metabolite, anhydroretinol (AR). These two compounds form a naturally occurring agonist/antagonist pair, where 14-HRR promotes cell growth and survival, while AR acts as a growth inhibitor. nih.govcolumbia.edu AR is known to counteract the effects of 14-HRR and can trigger growth arrest and apoptosis. biologists.comnih.gov This antagonistic relationship is a key feature of the retro-retinoid signaling pathway.

Competitive Inhibition Hypothesis for a Shared Receptor

The prevailing explanation for the mutually reversible effects of 14-HRR and anhydroretinol (AR) is the competitive inhibition hypothesis, which posits that both molecules compete for a shared receptor. nih.govsemanticscholar.orgmdpi.com This hypothesis is based on the structural similarities between the two retro-retinoids and the observation that the inhibitory effects of AR can be overcome by increasing the concentration of 14-HRR. biologists.comsemanticscholar.org

AR reversibly inhibits the cellular effects that are dependent on retinol and 14-HRR. researchgate.net This inhibitory function is thought to be a direct result of competition between these structurally related compounds for the same receptor protein. columbia.edumdpi.com The discovery of AR as a reversible inhibitor of 14-HRR provided strong corroboration for the idea that 14-HRR itself acts through a receptor, be it cytoplasmic or nuclear. columbia.edu This agonist/antagonist pairing is a significant finding in the study of small lipophilic messenger molecules. columbia.edu

Reversal of Anhydroretinol-Induced Cellular Effects

The growth-inhibitory and cell death-inducing effects of anhydroretinol (AR) can be reversed by 14-hydroxy-4,14-retro-retinol (14-HRR) or its precursor, retinol. biologists.comresearchgate.netnih.gov This mutually reversible relationship is a defining characteristic of their interaction. nih.govsemanticscholar.org For example, when AR is administered to T cells in the absence of sufficient 14-HRR, it can lead to rapid cell death. nih.govsemanticscholar.org However, this cytotoxicity can be prevented by the simultaneous addition of 14-HRR. semanticscholar.org

Similarly, in 3T3 fibroblasts, AR blocks cell activation by serum, an effect that can be overcome by adding retinol or 14-HRR, demonstrating that AR acts as a competitive antagonist in this system as well. nih.gov Research on the cellular cytoskeleton has also shown that the disruptive effects of AR on F-actin can be reversed by 14-HRR or retinol, indicating that F-actin is a common regulatory site for these retro-retinoids. biologists.comnih.gov This reversibility underscores the delicate balance between these two metabolites in determining a cell's fate. pnas.org

| Compound | Role | Interacts With | Cellular Outcome | References |

| This compound (14-HRR) | Agonist | Shared Receptor | Promotes Cell Growth & Survival | nih.govcolumbia.edu |

| Anhydroretinol (AR) | Antagonist | Shared Receptor | Inhibits Growth, Induces Cell Death | biologists.comnih.govnih.govcolumbia.edu |

Biological Functions and Physiological Roles

Regulation of Cell Proliferation and Differentiation

4,14-Retro-retinol is a key regulator of cell proliferation, demonstrating distinct mechanisms from other vitamin A derivatives. semanticscholar.org Its activity is essential for the growth of specific cell types, and it functions as part of a complex regulatory system involving other retro-retinoids.

Research has identified this compound as an intracellular mediator of cell proliferation. columbia.eduresearchgate.net It sustains the growth of certain cells, like B lymphocytes, at concentrations 10 to 30 times lower than what is required for retinol (B82714). columbia.edubenchchem.com This growth-regulatory function is contrasted by the actions of its naturally occurring structural analog, anhydroretinol (AR), which inhibits the growth-promoting activity of this compound. semanticscholar.org This antagonistic relationship suggests they may compete for the same receptor, which is believed to be located in the cytoplasm or on the cell membrane rather than the nucleus. semanticscholar.orgnih.gov The balance between this compound and anhydroretinol is crucial, as an excess of AR can displace this compound and initiate signals leading to rapid cell death. semanticscholar.org This mechanism involves the reorganization of the cytoskeleton, specifically F-actin, which triggers signaling cascades that regulate cell growth and survival. benchchem.combiologists.com

This compound is required for the normal proliferation of lymphocytes. semanticscholar.orgnih.govcambridge.org Its role as a growth-promoting factor has been established in various cell systems, including B lymphoblastoid cells and murine 3T3 fibroblasts. pnas.orgnih.gov In fibroblasts, retinol and its derivative this compound act as survival factors, preventing cell death and allowing proliferation in conjunction with other growth factors. pnas.org While extensively linked to proliferation, its specific role in cell differentiation is less defined compared to retinoic acid. However, it is produced during the differentiation of certain cells, such as human promyelocytic leukemia (NB4) cells, alongside other retinol metabolites. aacrjournals.orgcornell.edu Unlike retinoic acid, this compound is unable to support terminal differentiation in some cell lines but is essential for preventing cell death and maintaining growth. biologists.compnas.org

| Cell Type | Effect of this compound | Research Finding |

| B Lymphocytes | Promotes growth and proliferation | Sustains growth at 10-30 fold lower concentrations than retinol. columbia.edu |

| T Lymphocytes | Required for normal proliferation | Acts as a crucial factor for lymphocyte proliferation. cambridge.org |

| Fibroblasts (3T3 cells) | Acts as a survival factor, promotes proliferation | Prevents cell death and, with PDGF, fully replaces serum in activating starved cells. pnas.org |

| HL-60 cells | Required for growth in serum-free medium | One of the retinoids required for growth. pnas.org |

Modulation of Immune Cell Physiology

This compound is a potent modulator of the immune system, influencing the activity of both B and T lymphocytes. benchchem.com It functions as an efficient intracellular messenger in immune signaling, acting as an essential cofactor for the growth and activation of these critical immune cells. researchgate.netbenchchem.com

This compound is a key metabolite of retinol that promotes the activation of T lymphocytes. columbia.edunih.govnih.govrupress.org While retinol itself is an essential cofactor for T cell activation, its metabolite, this compound, has been implicated as the intracellular mediator of this effect. researchgate.netnih.gov It effectively supports T cell activation in conjunction with a mitogen, a role that cannot be fulfilled by retinoic acid. researchgate.net This activation is crucial for mounting an effective immune response. The compound works alongside other signaling molecules to ensure the proper functioning of T cells. pnas.org

One of the most well-documented functions of this compound is its ability to promote the growth and proliferation of B lymphocytes. semanticscholar.orgbenchchem.compnas.orgrupress.org It is considered a crucial factor for the proliferation of these cells. cambridge.org In vitro studies using B lymphoblastoid cell lines have shown that this compound can effectively substitute for retinol in promoting cellular growth. benchchem.com It has been identified as the intracellular mediator responsible for sustaining the growth of B cells. columbia.edunih.gov This effect is observed at significantly lower concentrations than retinol, highlighting its potency as a signaling molecule in the immune system. columbia.edu

| Lymphocyte Type | Role of this compound | Key Findings |

| T Lymphocytes | Activation | Mediates the effect of retinol as a cofactor in T cell activation. researchgate.netnih.gov |

| B Lymphocytes | Growth and Proliferation | Promotes growth and is considered an intracellular mediator of proliferation. columbia.edubenchchem.comnih.gov |

This compound significantly enhances the activation of T lymphocytes by signals mediated through the antigen receptor. columbia.edunih.govpnas.orgnih.govrupress.org Vitamin A, as retinol, is an essential cofactor for this process, and this compound is the metabolite that acts as the intracellular mediator. researchgate.netnih.govrupress.org Its presence is required for the successful activation of resting T lymphocytes, a fundamental step in the adaptive immune response. researchgate.netrupress.org The signaling pathway involving this compound is distinct from other known pathways, such as the calcineurin/interleukin 2 pathway. nih.govrupress.org

Influence on Cytokine Production (e.g., Interferon-gamma, Interleukin-2 (B1167480), Tumor Necrosis Factor-alpha)

Research indicates that this compound, a metabolite of retinol (vitamin A), plays a role in modulating the immune system by influencing the production of key signaling molecules known as cytokines. frontiersin.organnualreviews.org In animal studies, 14-hydroxy-4,14-retro-retinol (14-HRR) has been observed to increase the production of several critical cytokines by lymphocytes. frontiersin.orgresearchgate.net These include Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), and Tumor Necrosis Factor-alpha (TNF-α). frontiersin.orgresearchgate.net This suggests that this compound is involved in the enhancement of lymphocyte responses to mitogens, thereby contributing to the regulation of immune activities. frontiersin.org

Support for Lymphocyte Viability

This compound is a crucial factor for the viability and function of lymphocytes. cambridge.org The compound is recognized as an intracellular mediator that sustains the growth and proliferation of both B and T lymphocytes. frontiersin.orgcolumbia.edu Specifically, it has been identified as essential for the growth of B lymphocytes and the activation of T lymphocytes through antigen receptor-mediated signals. frontiersin.orgnih.govresearchgate.net Studies have shown that 14-HRR is required for normal lymphocyte proliferation. nih.gov It acts as a cofactor, promoting the growth of B cells and the activation of T cells at concentrations 10 to 30 times lower than retinol itself. columbia.educolumbia.edu This function is distinct from other retinoids like retinoic acid, which cannot substitute for retinol in supporting lymphocyte growth, highlighting the specific role of its metabolite, 14-HRR, in this process. annualreviews.orgresearchgate.netnih.gov

Broader Roles in Cellular Homeostasis

Contribution to Maintaining Cellular Balance

This compound plays a significant role in maintaining cellular homeostasis, particularly within the immune system, by balancing signals for cell growth and cell death. benchchem.com This function is most clearly demonstrated by its relationship with anhydroretinol (AR), another retro-retinoid that acts as a growth inhibitor and can induce apoptosis (programmed cell death) in lymphocytes. nih.govsemanticscholar.org

14-HRR and AR have a mutually reversible relationship, where one can counteract the effects of the other, suggesting they compete for a shared receptor. nih.govsemanticscholar.org While AR can trigger rapid, nonclassical apoptosis in T cells, 14-HRR is required for normal lymphocyte proliferation and can block the cell death induced by AR. nih.govresearchgate.net This antagonistic pairing of 14-HRR (a growth promoter) and AR (a cell death inducer) creates a receptor-mediated balance that is critical for regulating cell fate and maintaining cellular equilibrium. nih.govbenchchem.com This mechanism suggests 14-HRR acts as a cytoplasmic second messenger, akin to other lipophilic molecules like ceramide, to maintain cellular balance outside of the nuclear receptor pathways used by retinoic acid. nih.govsemanticscholar.org

Involvement in Postnatal Development

Evidence strongly suggests a transient but important physiological role for this compound during the postnatal development period in mammals. nih.gov Studies in neonatal rats have identified 14-hydroxy-retro-retinol as an endogenous retinoid present in significant amounts in both serum and liver shortly after birth. nih.gov

Notably, the concentrations of this compound are high in neonates but undetectable in adult rats, which points to specific functions during early postnatal life. benchchem.comnih.gov This transient presence suggests that this compound is involved in developmental processes that are active during this specific window. benchchem.com

Table 1: Concentration of this compound in Neonatal Rats (Day 11)

| Tissue | Concentration |

|---|---|

| Serum | 23 ± 4.6 ng/ml |

| Liver | 285 ± 5 ng/g |

Data from a 2005 study on endogenous retinoids in rats. nih.gov

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 14-hydroxy-4,14-retro-retinol | 14-HRR |

| Retinol | Vitamin A |

| Retinoic Acid | RA |

| Anhydroretinol | AR |

| Interferon-gamma | IFN-γ |

| Interleukin-2 | IL-2 |

| Tumor Necrosis Factor-alpha | TNF-α |

| 4-hydroxy-retinol | - |

| Diacyl glycerol | - |

Research Methodologies and Analytical Approaches

Extraction and Sample Preparation Techniques for Biological Matrices

The initial step in analyzing 4,14-retro-retinol involves its careful extraction from biological sources, a process critical for obtaining accurate and reproducible results. Given its labile nature, including sensitivity to light and heat, sample handling procedures must be meticulously controlled. columbia.edu

This compound was first identified as a bioactive retinoid following its isolation from cultures of human lymphoblastoid 5/2 cells and HeLa cells. columbia.edunih.gov The process involves the biochemical analysis of intracellular retinoids from cultured cells grown in media containing retinol (B82714). columbia.educolumbia.edu While specific protocols for this compound are tailored, they are based on established methods for retinoid extraction from cell cultures.

General procedures involve harvesting the cells and using a solvent-based extraction. For instance, cell extracts can be prepared for analysis using methods like simple isopropanol (B130326) treatment followed by vacuum drying and reconstitution in a suitable solvent for injection into an analytical system. scispace.com This approach ensures that lipophilic compounds like this compound are efficiently recovered from the aqueous cellular environment for subsequent analysis.

The presence of this compound has been confirmed in various mammalian tissues, particularly in the liver and serum of neonatal rats and in the maternal and embryonic tissues of pregnant mice. nih.govnih.gov The preparation of these samples for analysis requires homogenization followed by liquid-liquid extraction to separate the retinoids from the bulk tissue matrix.

A representative procedure for extracting retinoids from tissue involves homogenizing a weighed amount of tissue (e.g., 100-150 mg) in a buffer solution like phosphate-buffered saline (PBS). researchgate.netnih.gov An internal standard is often added to the homogenate to account for extraction efficiency. nih.gov The extraction is then carried out by adding organic solvents such as ethanol, which precipitates proteins, and hexane, which partitions the lipophilic retinoids into the organic phase. nih.govnih.gov After vortexing and centrifugation, the organic layer containing the retinoids is collected, dried under a stream of nitrogen, and reconstituted in the mobile phase for chromatographic analysis. nih.govthermofisher.com This method is effective for recovering retinoids from complex tissues like the liver, with high recovery rates ranging from 75% to 95%. nih.gov

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique for the separation and quantification of retinoids, due to its ability to resolve these structurally similar and isomeric compounds. nih.govjfda-online.comdiva-portal.org

HPLC is universally recognized as the best analytical technique for the routine analysis of retinoids from biological samples. nih.gov The method's strength lies in its capacity to distinguish between closely related compounds that have a wide range of polarities. jfda-online.com Retinoid profiling often requires the separation of various metabolites, including retinol, retinal, retinoic acid, and their isomers, alongside this compound. jfda-online.comnih.gov Both normal-phase and reverse-phase HPLC systems are employed, though reverse-phase is more commonly used for analyzing retinoid metabolites. jfda-online.comnih.gov The ability of HPLC to operate without destroying the analyte is crucial for the stability of sensitive retinoids. diva-portal.org

Reverse-Phase HPLC (RP-HPLC) is the predominant method used for the detailed separation and purification of this compound from other retinoids and metabolites. columbia.educolumbia.edu In this technique, a non-polar stationary phase, typically a C18 (octadecylsilyl) column, is used with a polar mobile phase. nih.govjfda-online.com

The separation is achieved by carefully controlling the mobile phase composition, which often consists of a mixture of solvents like acetonitrile (B52724), methanol, and water, sometimes with additives like formic acid or acetate (B1210297) buffers to improve peak shape and resolution. researchgate.netnih.govjfda-online.com Isocratic methods, which use a constant mobile phase composition, as well as gradient methods, where the solvent composition changes over time, are employed to achieve optimal separation of complex retinoid mixtures. jfda-online.comnih.gov For example, an isocratic RP-HPLC method using a mobile phase of acetonitrile, methanol, and methylene (B1212753) chloride has been successfully used to separate retinol and its various esters. nih.gov The ability to resolve different metabolites, such as anhydroretinol and 13,14-dihydroxyretinol (B135751), from this compound is critical for understanding its metabolic pathways. nih.gov

| Column | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|

| C18 Reversed-Phase (5 µm, 4.6 mm x 15 cm) | 85% Methanol / 15% 0.01 M Sodium Acetate Buffer, pH 5.2 | 1.5 mL/min | UV (343 nm) & Fluorescence | jfda-online.com |

| Beckman Ultrasphere C18 (5 µm, 4.6 mm x 250 mm) | 70% Acetonitrile / 15% Methanol / 15% Methylene Chloride | 1.8 mL/min | UV (325 nm) | nih.gov |

| Zorbax SB-C18 (3.5 µm, 4.6 x 100 mm) | Gradient: Acetonitrile / Water with 0.1% Formic Acid | 1.0 mL/min | UV (325 nm / 368 nm) | nih.gov |

| C18 Column | 90% Methanol / 10% Acetonitrile | 0.8 mL/min | UV (324 nm) | researchgate.net |

Spectrometric and Detection Methods

Following chromatographic separation, various detection methods are used for the identification and quantification of this compound.

UV-Visible (UV-Vis) Spectrophotometry : This is a common detection method coupled with HPLC. nih.govdiva-portal.org Retinoids possess chromophores that absorb light in the UV-Vis spectrum. This compound exhibits a characteristic absorption spectrum with a strong peak (λmax) at approximately 348 nm, a feature of its retro-polyene structure. columbia.educolumbia.edu This distinct spectrum allows for its detection and differentiation from other retinoids, which have different absorption maxima. nih.gov

Mass Spectrometry (MS) : For enhanced sensitivity and definitive identification, HPLC systems are often coupled with a mass spectrometer (LC-MS/MS). nih.govnih.gov This technique provides positive mass identification, which is crucial when dealing with trace amounts of analyte in complex biological matrices. nih.gov Tandem mass spectrometry (MS/MS) methods have been developed for the ultra-sensitive detection of retinoids, with limits of quantification in the low picogram range, allowing for the measurement of concentrations as low as 0.2 ng/mL in biological samples. scispace.com

Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) : While HPLC-UV and LC-MS are used for routine detection and quantification, NMR and CD spectroscopy were instrumental in the initial structural characterization of this compound. columbia.edunih.gov NMR provided the detailed structural connectivity, while CD spectroscopy was used to investigate the stereochemistry of the molecule. columbia.educolumbia.edunih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry has been a fundamental tool in the characterization of this compound and its derivatives. High-resolution electron ionization mass spectrometry (HRMS) was instrumental in the initial characterization of synthetic 14-hydroxy-4,14-retro-retinol (14-HRR), a key bioactive form of the compound. columbia.edu This technique provides highly accurate mass measurements, which helps in determining the elemental composition of the molecule.

Gas chromatography-mass spectrometry (GC-MS) is another application used for the analysis of this compound. nih.gov The NIST Mass Spectrometry Data Center contains reference spectra for the compound, aiding in its identification in various samples. nih.gov The monoisotopic mass of this compound has been computed to be 286.229665576 Da. nih.gov

Tandem Mass Spectrometry (MS/MS) for Sensitive Quantification

For the sensitive and specific quantification of retinoids like this compound in complex biological matrices such as serum, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. thermofisher.comthermofisher.com This technique offers high sensitivity, often reaching sub-ng/mL levels, which is essential for measuring the low endogenous concentrations of retinoid metabolites. thermofisher.com

The general workflow for LC-MS/MS analysis involves several key steps:

Sample Preparation : Biological samples, such as serum, typically undergo extraction to isolate the retinoids. thermofisher.com Common methods include protein precipitation (PPT) with a solvent like acetonitrile or liquid-liquid extraction (LLE) using solvents such as methyl-tert-butyl ether. thermofisher.comthermofisher.com

Chromatographic Separation : The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. thermofisher.comresearchgate.net A reversed-phase C18 column is commonly used to separate the different retinoids based on their hydrophobicity. thermofisher.comthermofisher.com

Detection and Quantification : The separated compounds are ionized, often using electrospray ionization (ESI), and enter the mass spectrometer. thermofisher.com Quantification is performed using selected reaction monitoring (SRM), where specific precursor-to-product ion transitions for the target analyte and an internal standard are monitored, ensuring high specificity and accuracy. thermofisher.comthermofisher.com

Using these methods, researchers have successfully detected and quantified 14-hydroxy-retro-retinol in neonatal rat tissues. nih.gov These studies demonstrated its presence as an endogenous retinoid, with specific concentrations measured in both serum and liver, highlighting the technique's capacity to quantify this metabolite in vivo. nih.gov

| Tissue Sample | Concentration of 14-hydroxy-retro-retinol |

| Neonatal Rat Serum (Day 11) | 23 ± 4.6 ng/mL |

| Neonatal Rat Liver (Day 11) | 285 ± 5 ng/g |

| Data derived from a study on endogenous retinoids in neonatal rats. nih.gov |

Radioactivity Detection (RAD) in Metabolic Tracing Studies

Radioactivity detection is a powerful method for tracing the metabolic fate of molecules. In the context of this compound, studies have utilized radiolabeled precursors, such as tritiated retinol ([³H]retinol), to investigate its formation and metabolism. columbia.edu By incubating cells with [³H]retinol, researchers can trace the conversion of retinol into its various metabolites, including [³H]-14-hydroxy-4,14-retro-retinol. columbia.edu

This metabolic tracing allows for the elucidation of biochemical pathways. The radioactivity incorporated into the newly synthesized molecules enables their detection and quantification, even at very low levels. columbia.edumdpi.com For example, the specific radioactivity of [³H]-14-HRR, compared with that of the precursor [³H]retinol, was used to help estimate the compound's extinction coefficient. columbia.edu This approach is fundamental to understanding the dynamics of retinoid metabolism within the cell. researchgate.net

Bioassays for Functional Activity

To understand the biological role of this compound, researchers employ specific cell-based bioassays that measure its effects on immune cells. These assays have been critical in defining its function as a signaling molecule in the immune system.

B-Cell Survival and Growth Assays

Studies have shown that 14-hydroxy-4,14-retro-retinol (14-HRR) is a bioactive metabolite of retinol that supports the growth and survival of B lymphocytes. nih.govnih.gov In fact, it is considered an intracellular mediator of cell proliferation for B cells. columbia.edu Bioassays demonstrate that 14-HRR can effectively promote the growth of activated human B cells in culture. nih.govnih.gov It has been found to be 10 to 30 times more potent than retinol in sustaining the growth of these cells. columbia.edu

| Assay Type | Finding | Effective Concentration Range |

| B-Cell Growth & Survival | 14-HRR promotes the growth of B lymphocytes in culture. nih.govnih.gov | (7-1.6) x 10⁻⁷ M nih.gov |

| Comparative Potency | 14-HRR mediates B-cell growth control and is more potent than its precursor, retinol. nih.govcolumbia.edu | 10-30 times lower than retinol columbia.edu |

| Summary of findings from B-cell bioassays for 14-hydroxy-4,14-retro-retinol. |

T-Cell Activation Assays

In addition to its role in B-cells, 14-HRR is a crucial cofactor in the activation of T lymphocytes. nih.govnih.gov While 14-HRR on its own does not activate T-cells, it is required for activation mediated by T-cell receptor (TCR) triggering. nih.gov When T-cells are stimulated with a mitogen or through their antigen receptors, the presence of 14-HRR is necessary for a robust proliferative response. nih.govnih.gov It functions as an essential intracellular messenger in this process, taking the place of its precursor, retinol. nih.gov

| Assay Type | Finding | Effective Concentration Range |

| T-Cell Activation | 14-HRR acts as a necessary cofactor for T-cell activation via antigen receptor signals. nih.govnih.gov | (7-1.6) x 10⁻⁷ M nih.gov |

| Mechanism | It functions as an intracellular messenger, substituting for retinol in supporting T-cell activation. nih.gov | N/A |

| Summary of findings from T-cell bioassays for 14-hydroxy-4,14-retro-retinol. |

Interactions with Retinoid Signaling Pathways

Lack of Direct Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR) Ligand Activity

A defining characteristic of 4,14-Retro-retinol is its inability to function as a direct ligand for the nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). nih.govsemanticscholar.org Classical retinoids, such as all-trans-retinoic acid (ATRA) and 9-cis-retinoic acid, exert their potent effects on gene expression by binding to RARs and RXRs, which then form heterodimers and associate with specific DNA sequences known as retinoic acid response elements (RAREs). tocris.comnih.govtandfonline.com This ligand-receptor complex recruits co-activator or co-repressor proteins to regulate the transcription of target genes involved in cellular differentiation, proliferation, and development. tocris.comnews-medical.net

In stark contrast, extensive testing of retro-retinoids, including this compound, has revealed no significant transactivation or direct binding activity with RARs or RXRs. semanticscholar.org This lack of interaction indicates that the signaling cascade initiated by this compound operates entirely outside of this well-established nuclear pathway. semanticscholar.orgmdpi.com The molecular structure of this compound, which lacks the terminal carboxylic acid group characteristic of acidic retinoids, is a key factor in its inability to bind to the ligand-binding domain of RARs. nih.govnews-medical.net

| Compound | RAR Binding | RXR Binding | Primary Signaling Pathway |

|---|---|---|---|

| all-trans-Retinoic Acid (ATRA) | High Affinity | No Affinity | Nuclear (RAR-RXR heterodimer) tocris.comrupress.orgnih.gov |

| 9-cis-Retinoic Acid | High Affinity | High Affinity | Nuclear (RAR-RXR heterodimer, RXR homodimer) nih.govnih.govmdpi.com |

| This compound | No Direct Binding Activity | No Direct Binding Activity | Cytoplasmic/Membrane benchchem.comsemanticscholar.org |

The functional divergence of this compound from classical retinoic acids is a direct consequence of its different signaling mechanism. While retinoic acids are quintessential nuclear hormones that regulate gene transcription, this compound acts as a cytoplasmic or membrane-associated signaling molecule. benchchem.comsemanticscholar.org This distinction is fundamental to understanding its specific biological roles. For instance, retinol (B82714) and its metabolite this compound are essential for the proliferation and activation of B and T lymphocytes, a function that retinoic acid cannot fulfill. nih.govresearchgate.net this compound sustains the growth of B-lymphocytes and the activation of T-lymphocytes at concentrations 10 to 30 times lower than retinol, highlighting its efficiency as an intracellular messenger in the immune system. benchchem.comcolumbia.edu

This functional separation indicates that vitamin A derivatives have evolved to operate through at least two distinct major pathways: a nuclear pathway for transcriptional regulation by retinoic acids and a cytoplasmic pathway for signal transduction mediated by retro-retinoids. semanticscholar.org The actions of this compound are often discussed in the context of its interplay with anhydroretinol, a naturally occurring antagonist. semanticscholar.orgmdpi.com Anhydroretinol can competitively inhibit the growth-promoting effects of this compound, suggesting they may compete for a common, yet-to-be-fully-characterized, cytoplasmic or membrane-bound receptor, further distancing their mechanism from the RAR/RXR system. semanticscholar.orgmdpi.comcolumbia.edu

Cross-talk with Other Intracellular Signaling Mechanisms

Operating in the cytoplasm, this compound intersects with intracellular signal transduction cascades. semanticscholar.org Its role as a second messenger molecule derived from retinol places it in a category of signaling agents that translate extracellular or metabolic cues into specific cellular responses. nih.govsemanticscholar.orgcolumbia.edu The synthesis of this compound in various cell types, including lymphocytes and fibroblasts, from retinol underscores its role as an endogenously produced signaling factor. benchchem.com Its mechanism is thought to involve binding to specific cytoplasmic receptors, which in turn triggers a cascade of events, including the reorganization of the F-actin cytoskeleton, to regulate cell growth and survival. benchchem.com This mode of action suggests significant cross-talk with kinase pathways and other signaling networks that govern cellular architecture and proliferation. semanticscholar.org

The signaling paradigm of this compound shares conceptual analogies with other small, lipophilic second messengers, such as diacylglycerol (DAG) and ceramide. semanticscholar.org These molecules are typically generated at the cell membrane in response to external stimuli and subsequently activate specific downstream effector proteins, often protein kinases, to amplify and propagate the signal. semanticscholar.org

Diacylglycerol (DAG): Produced from the hydrolysis of membrane phospholipids, DAG is a well-known activator of protein kinase C (PKC) isozymes, which phosphorylate a wide array of protein substrates to control diverse cellular processes.

Ceramide: Generated through the hydrolysis of sphingomyelin, ceramide is a key mediator in cellular stress responses, including the induction of apoptosis. semanticscholar.org It is known to regulate specific protein kinases and phosphatases. semanticscholar.org

Derivatives and Analogs of 4,14 Retro Retinol

Naturally Occurring Retro-retinoid Analogues (e.g., Anhydroretinol, 13,14-Dihydroxyretinol)

Beyond 14-HRR, other retinol (B82714) metabolites with distinct structures and functions have been identified in various cells and tissues. nih.gov Among these are the retro-retinoid anhydroretinol and the hydroxylated derivative 13,14-dihydroxy-retinol, which exhibit unique biological activities, particularly in the context of lymphocyte regulation. news-medical.nettocris.com

Anhydroretinol (AR) , also known as 4,5-didehydro-15,5-retro-deoxyretinol, is a naturally occurring retro-retinoid found in activated human B lymphocytes and certain insect cell lines. researchgate.netnih.govmdpi.com Functionally, AR often acts in opposition to 14-HRR. researchgate.net It has been identified as a reversible inhibitor of the effects of both retinol and 14-HRR, blocking B lymphocyte proliferation and the activation of T lymphocytes. researchgate.netnih.gov This antagonistic relationship suggests a finely tuned regulatory mechanism where 14-HRR promotes cell growth and AR inhibits it, potentially through competition for a shared receptor or signaling pathway. nih.govsemanticscholar.org

13,14-Dihydroxy-retinol (DHR) is another bioactive metabolite of retinol discovered in a wide range of cell lines, from insects to mammals. researchgate.netnih.gov Like 14-HRR, DHR can support the viability of lymphocytes that have been deprived of retinol. nih.gov While DHR can be chemically converted to 14-HRR through mild acid treatment, this conversion does not appear to happen within cells, indicating that DHR is a distinct endpoint of retinol metabolism and not a direct biosynthetic precursor to 14-HRR. researchgate.netnih.gov The production of both DHR and 14-HRR in T lymphocytes can be upregulated by phorbol (B1677699) esters. nih.govresearchgate.net

| Compound | Key Structural Feature | Primary Biological Role in Lymphocytes | Relationship to 14-HRR |

|---|---|---|---|

| Anhydroretinol (AR) | Retro-retinoid structure, lacks hydroxyl group. mdpi.combenchchem.com | Inhibitor of proliferation; antagonist of 14-HRR effects. researchgate.netnih.govnih.gov | Functional antagonist. nih.gov |

| 13,14-Dihydroxy-retinol (DHR) | Hydroxylated at C13 and C14. nih.govamegroups.org | Supports cell viability. researchgate.netnih.gov | Not a biosynthetic precursor; distinct metabolite. nih.gov |

Synthetic Enantiomers and Their Biological Activity Profiles

14-HRR possesses a chiral center at the C14 position, allowing for the existence of two enantiomers: (14R)-14-HRR and (14S)-14-HRR. Research involving the synthesis of these specific stereoisomers has been crucial for understanding their structure-activity relationships. Initial analysis of naturally occurring 14-HRR isolated from cell cultures revealed it to be a mixture of these enantiomers. nih.govcolumbia.edu

To dissect the specific contributions of each enantiomer, synthetic (14R)-HRR, (14S)-HRR, and the racemic (14RS)-HRR mixture were created and tested for their biological effects. nih.govcolumbia.edu These synthetic compounds were evaluated in bioassays measuring B-cell survival and T-cell activation. researchgate.netnih.gov

The studies yielded a somewhat unexpected result: all tested forms of 14-HRR—the (14R) and (14S) enantiomers and the racemic mixture—demonstrated similar levels of biological activity. researchgate.netnih.govcolumbia.edu However, a subtle difference was noted, with the (14R)-enantiomer exhibiting slightly higher activity compared to its (14S) counterpart in promoting lymphocyte functions. researchgate.netnih.gov Despite this observation, the comparable efficacy of both enantiomers led researchers to conclude that the precise stereochemistry at the C14 position might not be the most critical determinant for its signaling function, at least in the assays performed. nih.gov The definitive identification of the most active enantiomer awaits the full characterization of the target receptor protein for 14-HRR. nih.govcolumbia.edu

| Compound | Relative Activity (B-cell survival & T-cell activation) | Source | Key Finding |

|---|---|---|---|

| (14R)-14-HRR | Slightly higher activity. researchgate.netnih.govcolumbia.edu | Synthetic. nih.gov | All isomers exhibit similar biological activity, suggesting the receptor is not highly stereospecific. researchgate.netnih.gov |

| (14S)-14-HRR | Active, slightly less so than the R-enantiomer. nih.govcolumbia.edu | Synthetic. nih.gov | |

| (14RS)-14-HRR (Racemic) | Active. nih.gov | Synthetic. nih.gov |

Retro-retinoid Family in the Broader Context of Retinoid Biology

Vitamin A and its derivatives, collectively known as retinoids, are essential for a vast array of physiological processes. mdpi.com The biological effects of vitamin A are mediated by at least three distinct classes of active metabolites: the retinaldehydes (crucial for vision), the retinoic acids (which regulate gene expression), and the retro-retinoids. nih.gov

The retro-retinoid family, including 14-HRR and anhydroretinol, occupies a unique niche within retinoid biology. news-medical.nettocris.com Their mechanism of action fundamentally differs from that of the most well-studied retinoids, all-trans-retinoic acid (ATRA) and 9-cis-retinoic acid. cambridge.org These classical retinoids operate by binding to nuclear receptors (RARs and RXRs), which then act as ligand-activated transcription factors to control the expression of target genes. tocris.commdpi.com

In stark contrast, the signaling pathways for retro-retinoids appear to be independent of these nuclear receptors. cambridge.org Evidence suggests that retro-retinoids intersect with signal transduction at a cytoplasmic or membrane site. nih.govsemanticscholar.org This mode of action challenges the paradigm that all retinoid functions (outside of vision) are mediated through the direct regulation of gene transcription. nih.gov Instead, retro-retinoids may function more like other small lipophilic second messengers, such as diacylglycerol or ceramide, initiating rapid signaling cascades within the cytoplasm. nih.govsemanticscholar.org This distinct mechanism underscores their specialized role in the immediate regulation of cellular processes like lymphocyte proliferation and apoptosis, setting them apart from the genomic effects of retinoic acids. nih.govcambridge.org

Potential Therapeutic Implications and Future Research Directions

Insights into Cancer Therapy Research

The potential of retinoids in cancer prevention and treatment has been a subject of intense research, focusing on their ability to control cell growth, differentiation, and apoptosis. nih.gov 14-Hydroxy-4,14-retro-retinol presents a unique profile within this class of molecules.

Regulation of Cell Proliferation and Apoptosis in Oncological Contexts

Research has identified 14-hydroxy-4,14-retro-retinol as a key intracellular mediator of cell proliferation, particularly in lymphocytes. benchchem.comcolumbia.edu Its ability to regulate cell growth and survival pathways makes it a candidate for further investigation in cancer therapy. benchchem.com The compound's mechanism is closely tied to its functional relationship with another retro-retinoid, anhydroretinol (AR). While 14-HRR is required for normal lymphocyte proliferation, AR acts as its natural antagonist, inhibiting growth and, at sufficient concentrations, inducing rapid cell death. semanticscholar.org

This antagonistic relationship is central to its potential therapeutic action. The balance between 14-HRR and AR can determine a cell's fate—survival and growth versus apoptosis. semanticscholar.org Studies have shown that AR can induce a form of programmed cell death that is distinct from classical apoptosis, characterized by cytoplasmic events like surface blebbing rather than primary nuclear condensation. semanticscholar.org Crucially, the cell-killing effects of AR can be reversed by 14-HRR, highlighting a competitive interaction likely at a shared, yet-to-be-fully-characterized, cytoplasmic receptor. semanticscholar.orgresearchgate.net This dynamic suggests a potential therapeutic strategy where the targeted delivery of AR to cancer cells could induce cell death, a process that might be modulated by 14-HRR.

| Feature | 14-Hydroxy-4,14-retro-retinol (14-HRR) | Anhydroretinol (AR) (Antagonist) | All-Trans Retinoic Acid (ATRA) |

| Primary Site of Action | Cytoplasmic / Membrane semanticscholar.org | Cytoplasmic / Membrane semanticscholar.org | Nuclear nih.gov |

| Effect on Lymphocyte Proliferation | Promotes semanticscholar.orgnih.gov | Inhibits semanticscholar.orgnih.gov | Varies; can inhibit or promote depending on context |

| Role in Apoptosis | Can prevent AR-induced cell death semanticscholar.orgresearchgate.net | Induces non-classical apoptosis semanticscholar.orgnih.gov | Induces classical apoptosis nih.gov |

| Receptor Interaction | Binds to a putative cytoplasmic/membrane receptor semanticscholar.org | Competes with 14-HRR for the same putative receptor semanticscholar.org | Binds to nuclear RARs nih.gov |

Immune System Modulation Strategies

Vitamin A is essential for a properly functioning immune system, earning it the name "the anti-infective vitamin". mdpi.com Its metabolites, including classical retinoids and retro-retinoids, play crucial roles in both the innate and adaptive immune responses.

Role in Regulating Immune Responses

14-Hydroxy-4,14-retro-retinol is a significant signaling molecule within the immune system, primarily impacting lymphocyte function. benchchem.comnews-medical.net It was first identified as an intracellular mediator required for the growth and proliferation of B lymphocytes and the activation of T lymphocytes. frontiersin.orgpsu.edunih.gov Unlike retinoic acid, which modulates the immune system through nuclear transcription factors, 14-HRR acts at cytoplasmic or membrane sites to influence immune cell signaling. benchchem.comsemanticscholar.org

Its key functions in immune modulation include:

B-Cell Proliferation: 14-HRR is essential for the growth of B lymphocytes, which are responsible for producing antibodies. nih.govpsu.edu

T-Cell Activation: The compound serves as a cofactor for the activation of T lymphocytes following antigen receptor-mediated signals. mdpi.comnih.gov This is critical for initiating an adaptive immune response.

Cytokine Production: In some studies, 14-HRR has been shown to enhance the production of cytokines like interferon-gamma and interleukin-2 (B1167480) by lymphocytes, which are vital signaling molecules that coordinate immune responses. frontiersin.org

The discovery of 14-HRR and its antagonist, anhydroretinol, revealed a sophisticated layer of regulation in lymphocyte activity. grantome.com While 14-HRR promotes lymphocyte proliferation, anhydroretinol blocks it and can induce apoptosis in T cells, suggesting that the balance between these two retro-retinoids can fine-tune the intensity and duration of an immune response. nih.gov

| Immune Cell Type | Effect of 14-Hydroxy-4,14-retro-retinol (14-HRR) | Supporting Evidence |

| B Lymphocytes | Promotes growth and proliferation. nih.govpsu.edu | Acts as a growth mediator, substituting for retinol (B82714) at lower concentrations. benchchem.com |

| T Lymphocytes | Acts as a cofactor for activation. mdpi.comnih.gov | Involved in antigen receptor-mediated signaling and proliferation. nih.govfrontiersin.org |

Developmental Biology Research Contexts

Retinoids are potent regulators of embryonic development, but their use is often limited by their teratogenicity, or ability to cause congenital abnormalities. nih.govphysiology.org This has driven research into finding safer alternatives for both therapeutic use and developmental studies.

Implications for Safer Alternatives in Developmental Studies Due to Lower Teratogenicity

A significant finding in the study of retro-retinoids is their comparatively lower teratogenic potential. benchchem.com Studies in mouse models have directly compared the effects of 14-HRR, anhydroretinol, and all-trans-retinol during gestation. researchgate.netnih.gov When administered at equivalent doses, both 14-HRR and AR induced a significantly lower frequency of birth defects and embryo death compared to retinol. researchgate.netnih.gov

The reduced teratogenicity of these retro-retinoids is believed to stem from their distinct molecular structure and metabolic fate. nih.gov Unlike retinol, which can be oxidized to the potent teratogen retinoic acid, 14-HRR and AR are not metabolized into acidic retinoids. nih.gov Furthermore, they lack the terminal carboxylic acid group that is critical for binding to and activating the nuclear retinoic acid receptors (RARs), the pathway through which much of retinoid teratogenicity is mediated. nih.gov This lower potency in inducing malformations suggests that retro-retinoids could serve as safer tools for studying the role of retinoid signaling in developmental processes without the severe confounding effects of teratogenesis. benchchem.com

| Compound | Teratogenic Potency | Key Findings from Comparative Studies researchgate.netnih.gov |

| All-trans-retinol | High | Produces a significant induction of eye and axial skeletal malformations. |

| 14-Hydroxy-4,14-retro-retinol (14-HRR) | Low | Induces a lower frequency of embryolethality and malformations than retinol. |

| Anhydroretinol (AR) | Low | Induces a lower frequency of embryolethality and malformations than retinol. |

Emerging Research Areas

While the roles of 14-HRR in lymphocyte proliferation and developmental biology are becoming clearer, several questions remain, pointing to new avenues of research. A primary area of investigation is the precise molecular mechanism of action. Since 14-HRR does not act through nuclear receptors like classical retinoids, identifying its specific cytoplasmic or membrane-bound receptor is a major goal. semanticscholar.orggrantome.com

Another emerging area is the exploration of the interplay between 14-HRR and its antagonist, anhydroretinol, in inducing oxidative stress. Research has shown that AR kills cells by generating reactive oxygen species, and this effect is proportionally reduced by the presence of 14-HRR. researchgate.net This suggests a role for the retro-retinoid pathway in managing cellular oxidative states, with implications for diseases associated with oxidative damage.

Finally, the discovery that 14-HRR is produced by a wide variety of cell types, including fibroblasts and even insect cells, suggests its functions may be more widespread than currently understood, extending beyond the immune system. columbia.edunih.gov Future research will likely focus on identifying its specific target genes and exploring its function as a potential second messenger in diverse biological systems. semanticscholar.orggrantome.com

Characterization of the Specific Target Receptor Protein

A critical direction for future research is the definitive identification and characterization of the specific molecular target or receptor for 4,14-Retro-retinol (14-HRR). Unlike retinoic acid, which binds to nuclear receptors (RARs and RXRs) to act as a ligand-assisted transcription factor, 14-HRR is understood to operate at cytoplasmic or membrane sites. semanticscholar.orgnih.govbenchchem.com This fundamental difference in the mechanism of action underscores the need to identify its direct protein interactions.

Early research hypothesized that 14-HRR and its natural antagonist, anhydroretinol (AR), might compete for a shared receptor. columbia.edusemanticscholar.org This hypothesis is supported by the mutually reversible relationship between the two retro-retinoids; one can reverse the cellular effects of the other, a classic indicator of competition for the same binding site. semanticscholar.orgnih.gov The growth-promoting effects of 14-HRR in lymphocytes are competitively inhibited by AR. nih.gov Despite this, the protein itself remains elusive. As early as 1994, studies concluded that a definitive understanding of which enantiomer of 14-HRR ((14R) or (14S)) is the true physiological ligand must await the characterization of this target protein. columbia.edunih.gov

More recent findings suggest that the cytoskeleton, specifically filamentous actin (F-actin), may be a key functional target. biologists.com Treatment of cells with anhydroretinol leads to a rapid reorganization of F-actin, an effect that can be reversed by 14-HRR, indicating that F-actin is a common site for regulation by these retro-retinoids. biologists.com The binding of 14-HRR to cytoplasmic receptors is thought to influence the reorganization of the cytoskeleton, triggering signaling cascades that regulate cell growth and survival. benchchem.com

Future exploration in this area will likely involve advanced proteomics and biochemical techniques, such as affinity chromatography using 14-HRR as bait, to isolate and identify binding partners from cell lysates. Characterizing this receptor is paramount, as it would unlock a deeper understanding of its signaling pathways and provide a specific target for the development of novel therapeutic agents.

Further Elucidation of Biosynthetic and Metabolic Enzymes

This compound is an endogenous metabolite of retinol (vitamin A), identified in various human and animal cell lines, including lymphoblastoid cells, HeLa cells, fibroblasts, and promyelocytic leukemia cells. columbia.eduaacrjournals.org While some key enzymes in its lifecycle have been identified, a complete map of its biosynthesis and metabolism is an ongoing area of research.

The biosynthesis of 14-HRR is a direct product of retinol metabolism. iarc.fr One identified pathway involves retinol dehydratase activity, an enzyme that converts retinol to anhydroretinol, a closely related retro-retinoid. benchchem.comnih.gov Studies have shown that 14-HRR can be biosynthesized from anhydroretinol, suggesting a dynamic interplay between these molecules. nih.gov In human promyelocytic leukemia (NB4) cells, 14-HRR is one of several metabolites produced from retinol, alongside compounds like all-trans-4-oxoretinol and anhydroretinol. aacrjournals.org Similarly, it has been identified as a metabolite in mouse skin following topical application of retinol. nih.gov

The metabolic degradation and storage of 14-HRR are also crucial for controlling its cellular concentration and activity. Key enzymatic pathways have been identified, as detailed in the table below.

| Enzyme/Enzyme Family | Function Related to this compound | Reference(s) |

| Retinol Dehydratase | Implicated in the biosynthesis of retro-retinoids from retinol, converting it to anhydroretinol, which is metabolically linked to 14-HRR. benchchem.comnih.gov | benchchem.comnih.gov |

| Lecithin-retinol acyltransferase (LRAT) | Converts 14-HRR into its palmitate ester form for cellular storage. benchchem.com | benchchem.com |

| Cytochrome P450 26 (CYP26) Enzymes | Degrade 14-HRR through oxidative metabolism into more polar metabolites, such as 13,14-dihydroxyretinol (B135751). benchchem.com | benchchem.com |

Future research should focus on identifying all the specific enzyme isoforms involved in these transformations and understanding their regulation. For instance, while CYP26 enzymes are known to degrade 14-HRR, the specific isotypes (e.g., CYP26A1, B1, C1) and their relative contributions are not fully understood. core.ac.uk Furthermore, identifying the enzymes responsible for the conversion of anhydroretinol back to 14-HRR in vivo will be critical for understanding the balance between this agonist/antagonist pair. nih.gov

Exploration of Novel Cytoplasmic Signaling Pathways

After retinal and retinoic acid, 14-HRR was identified as the third intracellular messenger molecule derived from retinol, one that intersects with signal transduction at a cytoplasmic or membrane site. columbia.edunih.govnih.gov This discovery challenged the prevailing paradigm that all retinoid functions (outside of vision) were mediated through nuclear receptors. nih.gov The exploration of these novel cytoplasmic signaling pathways is a key frontier in retinoid research.

The primary known function of 14-HRR is the regulation of cell proliferation and survival, particularly in lymphocytes. nih.govnih.gov It promotes the growth of B lymphocytes and enhances the activation of T lymphocytes at concentrations significantly lower than those required for retinol. columbia.edubenchchem.com This action is independent of retinoic acid, which cannot substitute for 14-HRR in supporting lymphocyte growth. nih.gov

The signaling cascade initiated by 14-HRR appears to converge on the regulation of the cytoskeleton. Evidence points to F-actin as a functional target, with 14-HRR and its antagonist anhydroretinol (AR) having opposing effects on its organization. biologists.com AR-triggered apoptosis is associated with F-actin depolymerization, an effect that is reversed by 14-HRR. biologists.com This suggests that the structural integrity of the cytoskeleton is a critical component of the signaling network that determines cell fate.

Further evidence for a cytoplasmic pathway comes from studies using kinase inhibitors. The kinase blocker herbimycin A was found to prevent the onset of AR-induced apoptosis, suggesting that the signaling events leading to cell death are initiated and executed in the cytoplasm and involve kinase activity. semanticscholar.orgnih.gov This finding implies that 14-HRR may also act by regulating certain phosphokinases, analogous to other lipophilic second messengers like ceramide. semanticscholar.org

Future research will aim to map this pathway in detail, identifying the specific kinases and other signaling proteins that are modulated by 14-HRR and its receptor. Understanding how these signals are transmitted from the cytoplasm to ultimately influence cellular processes like proliferation and apoptosis, without direct nuclear receptor interaction, remains a significant and exciting challenge.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.